2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide
Description
This compound is a benzamide derivative featuring two chloro substituents and a complex substitution pattern. The core structure consists of a benzamide group (C₆H₅CONH₂) modified with a 2-chlorobenzoyl moiety attached via a biphenylmethyl linkage. Such substitutions likely influence its physicochemical properties, including solubility, stability, and biological interactions.
Properties
IUPAC Name |
2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2N2O2/c28-24-7-3-1-5-22(24)26(32)30-20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)31-27(33)23-6-2-4-8-25(23)29/h1-16H,17H2,(H,30,32)(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQRIXDNVYCJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide, commonly referred to as a benzamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C26H18Cl2N2O3
- Molecular Weight : 477.351 g/mol
- CAS Number : 313550-78-6
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory properties.
- Receptor Modulation : The compound might modulate receptor activity, impacting cellular signaling pathways related to cancer proliferation and apoptosis.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study highlighted the cytotoxic effects of structurally related benzamide derivatives on various cancer cell lines, demonstrating IC50 values indicative of potent growth inhibition (e.g., IC50 values ranging from 1.30 μM for solid tumors) .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Benzamide Derivative A | HepG2 | 1.30 |
| Benzamide Derivative B | SISO | 1.61 |
| Benzamide Derivative C | RT-112 | 1.98 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating diseases characterized by chronic inflammation .
Antimicrobial Activity
Preliminary studies show that similar compounds possess antimicrobial properties against various bacterial strains. The presence of chlorine atoms in the structure is believed to enhance the antimicrobial efficacy by altering membrane permeability .
Case Studies and Research Findings
-
Study on Antitumor Activity :
A recent investigation into a related benzamide compound demonstrated its ability to induce apoptosis in cancer cells through G2/M phase arrest, highlighting its potential as a lead compound for further development as an anticancer agent . -
Inflammation Model Studies :
In animal models of inflammation, related compounds exhibited significant reductions in edema and inflammatory markers, suggesting a promising therapeutic role in inflammatory diseases . -
Antimicrobial Efficacy :
A comparative study assessed the antibacterial activity of various benzamide derivatives against Gram-positive and Gram-negative bacteria, revealing that some derivatives had comparable efficacy to standard antibiotics .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of benzamide derivatives, characterized by the presence of a chloro substituent and multiple aromatic rings. Its molecular formula is , and it features significant functional groups that contribute to its biological activity. The presence of chlorine atoms enhances its reactivity and potential interactions with biological targets.
Scientific Research Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of benzamide compounds, including 2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide], exhibit significant anticancer properties. They have been evaluated for their ability to inhibit various cancer cell lines, showing promising results in reducing cell proliferation and inducing apoptosis in tumor cells .
- A specific case study demonstrated that benzamide derivatives could effectively inhibit RET kinase activity, which is crucial in certain cancers. The modifications in the benzamide structure led to enhanced potency against cancer cell lines driven by RET mutations .
-
Antimicrobial Properties
- The compound has also been investigated for its antimicrobial effects. Research indicates that similar benzamide derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents . Studies involving structural modifications have shown that these compounds can disrupt microbial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
- Neuroprotective Effects
Case Studies and Experimental Findings
| Study | Objective | Findings |
|---|---|---|
| Anticancer Study | Evaluate the efficacy of this compound on cancer cells | Demonstrated significant reduction in cell viability in RET-mutated cancer cells; suggested mechanism involves inhibition of RET kinase activity. |
| Antimicrobial Assessment | Investigate antibacterial properties against Gram-positive bacteria | Showed effective inhibition of bacterial growth; structure-activity relationship studies indicated that chlorinated derivatives enhanced activity. |
| Neuroprotection Research | Assess potential neuroprotective effects on neuronal cells | Indicated modulation of inflammatory cytokines; suggested potential for treating neurodegenerative conditions like Alzheimer's disease. |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including acylation and chlorination processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compounds .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several benzamide derivatives, differing primarily in substitution patterns:
Key Observations :
- Chlorine Positioning : The target compound’s 2-chloro groups may enhance lipophilicity and binding affinity compared to analogs with 4-chloro or unsubstituted benzamides .
- Biphenylmethyl Linkage : This bulky substituent could sterically hinder interactions with biological targets compared to smaller groups (e.g., methoxy in ).
- Biological Activity : While the target compound lacks reported activity data, structurally related benzamides exhibit antimicrobial, anticancer, and sulfate-reduction inhibition properties .
Crystallographic and Physicochemical Properties
- Hydrogen Bonding : Similar to 4-chloro-N-(2-methoxyphenyl)benzamide and 2-chloro-4-fluoro-N-phenylbenzamide , the target compound likely forms intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice.
- Solubility : The biphenylmethyl group may reduce aqueous solubility compared to simpler analogs like 2-chloro-N-(2,6-dichlorophenyl)benzamide .
Notes
Data Limitations: No direct biological or crystallographic data were found for the target compound; comparisons rely on structural analogs.
Contradictions : Some analogs (e.g., salicylamides ) require hydroxyl groups for activity, which the target compound lacks.
Diverse Sources : References include crystallographic studies, antimicrobial assays, and synthetic chemistry reports to ensure breadth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
